Cas no 966-66-5 (L-A-glycerophospho-D-myo-inositol*potassium from)

966-66-5 structure
Product name:L-A-glycerophospho-D-myo-inositol*potassium from
L-A-glycerophospho-D-myo-inositol*potassium from Chemical and Physical Properties
Names and Identifiers
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- L-A-glycerophospho-D-myo-inositol*potassium from
- L-α-Glycerylphosphorylinositol
- L-A-GLYCEROPHOSPHO-D-MYO-INOSITOL*POTASS IUM FROM SO
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- Inchi: 1S/C9H19O11P/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16/h3-16H,1-2H2,(H,17,18)
- InChI Key: BMVUIWJCUQSHLZ-UHFFFAOYSA-N
- SMILES: O(C1C(C(O)C(O)C(O)C1O)O)P(O)(=O)OCC(O)CO
Computed Properties
- Exact Mass: 334.06649842g/mol
- Monoisotopic Mass: 334.06649842g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 197Ų
- XLogP3: -5.6
L-A-glycerophospho-D-myo-inositol*potassium from Related Literature
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N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
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2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
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Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
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